

A Technical Guide to the Physical Properties of Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclobutanecarboxaldehyde

Cat. No.: B128957

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of **cyclobutanecarboxaldehyde** (CAS No: 2987-17-9), a key intermediate in various organic syntheses. The information presented herein is compiled from various chemical data sources and is supplemented with standardized experimental protocols for the determination of these fundamental physical properties.

Core Physical Properties

Cyclobutanecarboxaldehyde is a colorless to light yellow liquid with a pungent odor.^{[1][2]} It is a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[2] An accurate understanding of its physical properties, such as boiling point and density, is crucial for its handling, purification, and use in chemical reactions.

Data Summary

The boiling point and density of **cyclobutanecarboxaldehyde** from several sources are summarized below. The data shows a general consensus, with minor variations likely attributable to different experimental conditions or purity levels.

Physical Property	Reported Value	Conditions
Boiling Point	115-117 °C	Not specified
116-117 °C	Not specified	
116-118 °C	Not specified	
118 °C	Not specified	
107-109 °C	Not specified	
Density	0.9355 g/cm ³	at 20 °C
0.92 g/cm ³		at 25 °C
0.925 g/cm ³	Not specified	
0.92 (Specific Gravity)	20/20 °C	

Note: The reported values are compiled from multiple chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

While specific experimental reports for determining the properties of **cyclobutanecarboxaldehyde** are not detailed in publicly available literature, standard organic chemistry methodologies can be applied. The following sections describe generalized protocols suitable for this purpose.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[\[7\]](#)

Apparatus:

- Thiele tube
- Thermometer (0-200 °C range)

- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or heating mantle)
- Mineral oil or other high-boiling liquid
- Stand and clamps

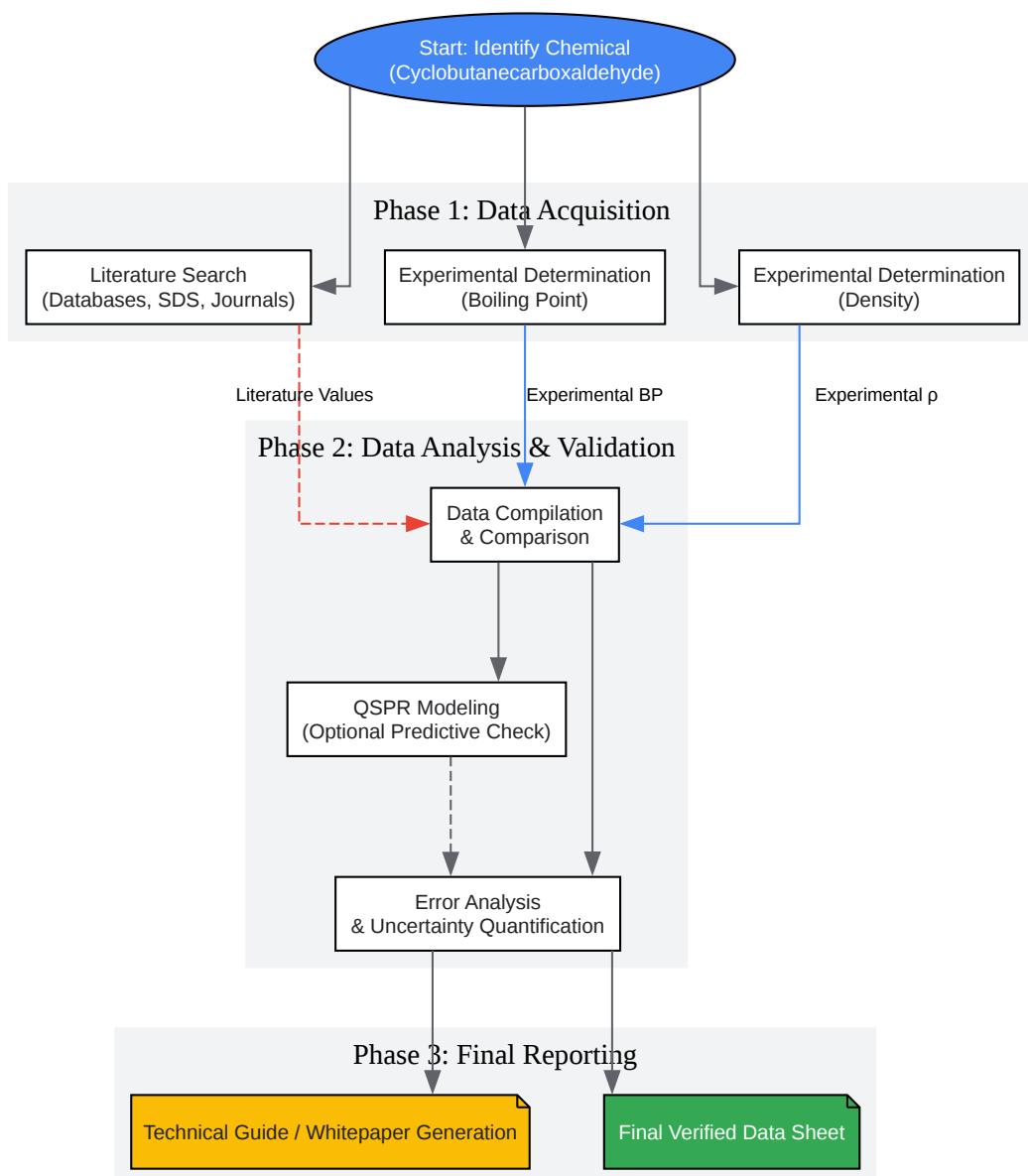
Procedure:

- Sample Preparation: Add a few drops of **cyclobutanecarboxaldehyde** into the small test tube, enough to create a column of liquid approximately 1-2 cm high.
- Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.
- Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.
- Heating: Clamp the Thiele tube and fill it with mineral oil until the side arm is partially filled. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is below the oil level.
- Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- Boiling Point Identification: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, remove the heat source.
- Reading: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[\[7\]](#) Record this temperature.

Density Determination (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be accurately determined by measuring its mass and volume.

Apparatus:


- Analytical balance
- Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy
- Thermometer
- Distilled water (for calibration if using a pycnometer)

Procedure:

- Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance.[8]
- Volume Measurement: Add a specific volume of **cyclobutanecarboxaldehyde** to the graduated cylinder (e.g., 10 mL). Read the volume precisely from the bottom of the meniscus.[8] If using a pycnometer, fill it completely with the liquid.
- Mass of Filled Container: Measure and record the combined mass of the container and the **cyclobutanecarboxaldehyde**.[8]
- Temperature: Record the ambient temperature of the liquid, as density is temperature-dependent.
- Calculation:
 - Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.
 - Density is calculated using the formula: Density = Mass / Volume.
- Repeat: For improved accuracy, the procedure should be repeated multiple times, and the average density should be reported.[8]

Workflow Visualization

The logical process for identifying and verifying the physical properties of a chemical compound like **cyclobutanecarboxaldehyde** is outlined in the diagram below. This workflow ensures that data is not only acquired but also validated against established literature and theoretical models.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Cyclobutanecarboxaldehyde CAS#: 2987-17-9 [m.chemicalbook.com]
- 4. Cyclobutanecarboxaldehyde | 2987-17-9 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Cyclobutanecarboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128957#boiling-point-and-density-of-cyclobutanecarboxaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com